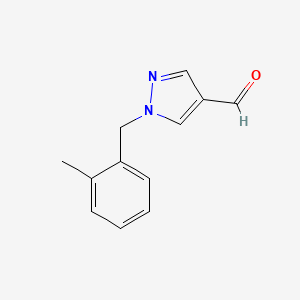

1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The “1H” in the name indicates the position of a hydrogen atom in the pyrazole ring. The “2-Methylbenzyl” group is attached to the pyrazole ring at the 1-position, and the “4-carbaldehyde” group (which is a formyl group, -CHO) is attached at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the 2-Methylbenzyl and 4-carbaldehyde groups attached at the 1 and 4 positions, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the pyrazole ring and the 2-Methylbenzyl and 4-carbaldehyde groups. The aldehyde group (-CHO) is often involved in nucleophilic addition reactions, while the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar aldehyde group might increase its solubility in polar solvents .Scientific Research Applications

Synthesis Applications

1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. Its utility is demonstrated in the preparation of potent series of 5α-reductase and aromatase inhibitors, showcasing its role in developing new therapeutic agents. The compound's reactivity with active methylene and different amino pyrazoles to produce respective Schiff bases underscores its significance in medicinal chemistry research (El-Naggar et al., 2020).

Catalytic Applications

The compound has been explored for its reactivity in catalysis-driven synthetic processes. An example includes the synthesis of tetrahydrobenzo[b]pyrans under the catalysis of NH4Al(SO4)2·12H2O (Alum), indicating its potential in facilitating efficient organic transformations (Mohammadi et al., 2017).

Antimicrobial and Antioxidant Applications

Derivatives of 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde have been investigated for their antimicrobial and antioxidant activities. The synthesis of new series of compounds derived from this compound and their evaluation against various bacterial and fungal strains highlight its contribution to the discovery of new antimicrobial agents. Some derivatives exhibit broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential use in treating infections and preventing oxidative stress-related conditions (Bhat et al., 2016).

Material Science Applications

In the domain of material science, derivatives of 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde have been synthesized and characterized for their properties. For instance, the synthesis and spectroscopic studies of Cu2N2O4-, Cu2N2O2(S2)-, Cu2N2S4-chromophores based on aminomethylene derivatives of pyrazole-5-one(thione) demonstrate its application in developing materials with specific magnetic and spectral properties (Uraev et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-4-2-3-5-12(10)8-14-7-11(9-15)6-13-14/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJDHWQGAMSYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2658910.png)

![N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2658911.png)

![N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide](/img/structure/B2658920.png)

![1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2658925.png)

![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone](/img/structure/B2658927.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide](/img/structure/B2658930.png)

![N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B2658931.png)

![N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2658932.png)